Anticancer Potency: Tetrazolo[1,5-a]quinoxaline Derivatives vs. Doxorubicin Across Three Human Cancer Cell Lines
In a direct head-to-head in vitro cytotoxicity study, tetrazolo[1,5-a]quinoxaline derivatives (compounds 4, 5a, and 5b) were compared with doxorubicin against three human cancer cell lines: MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer). Compound 5a exhibited the most potent activity with IC50 values of 0.01 ± 0.001 μg/mL (MCF-7), 0.02 ± 0.006 μg/mL (NCI-H460), and 0.02 ± 0.008 μg/mL (SF-268), representing 2- to 9-fold greater potency than doxorubicin (IC50: 0.04 ± 0.008, 0.09 ± 0.008, and 0.09 ± 0.007 μg/mL, respectively). Importantly, compounds 4, 5a, and 5b were non-cytotoxic to normal WI-38 fibroblast cells (IC50 > 100 μg/mL), yielding a selectivity index exceeding 5,000 [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) against human cancer cell lines and normal fibroblast cells |
|---|---|
| Target Compound Data | Compound 5a IC50: 0.01 (MCF-7), 0.02 (NCI-H460), 0.02 (SF-268) μg/mL; Compound 4 IC50: 0.02, 0.01, 0.06 μg/mL; All non-cytotoxic to WI-38 (IC50 > 100 μg/mL) |
| Comparator Or Baseline | Doxorubicin IC50: 0.04 (MCF-7), 0.09 (NCI-H460), 0.09 (SF-268) μg/mL; also non-cytotoxic to WI-38 |
| Quantified Difference | Compound 5a is 4-fold (MCF-7), 4.5-fold (NCI-H460), and 4.5-fold (SF-268) more potent than doxorubicin. Selectivity window (WI-38 IC50 / cancer cell IC50) > 5,000 for tetrazolo derivatives. |
| Conditions | SRB assay; cell lines MCF-7, NCI-H460, SF-268, and WI-38; doxorubicin as positive control; DMSO as negative control; data reported as mean ± SD from triplicate experiments (Al-Marhabi et al., 2015). |
Why This Matters
Procurement of tetrazolo[1,5-a]quinoxaline derivatives for anticancer screening programs is justified by their dual advantage over doxorubicin: superior potency and a far wider selectivity window against normal cells, reducing the likelihood of false-positive cytotoxicity in early-stage hit triage.
- [1] Al-Marhabi, A.R.; Abbas, H.S.; Ammar, Y.A. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules 2015, 20, 19805–19822. Table 1 (Cytotoxic activity, IC50 μg/mL). DOI: 10.3390/molecules201119655. PMID: 26540036. View Source
